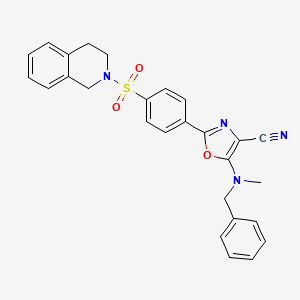

![molecular formula C7H10O3 B2717925 Methyl 1-oxaspiro[2.3]hexane-2-carboxylate CAS No. 73039-82-4](/img/structure/B2717925.png)

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

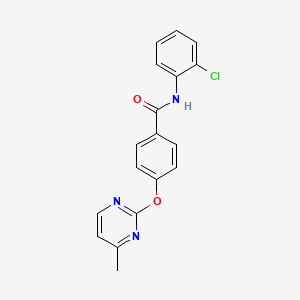

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as Methyl 2-oxaspiro[2.3]hexane-2-carboxylate and is a bicyclic lactone. The chemical formula of this compound is C7H10O3.

Aplicaciones Científicas De Investigación

Regioselective Cycloaddition and Synthetic Applications

Spirocyclic compounds like Methyl 1-oxaspiro[2.3]hexane-2-carboxylate are crucial intermediates in organic synthesis, enabling the construction of complex molecular architectures. For instance, regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate yields substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the potential for creating a variety of diastereoisomeric spirocyclic compounds (Molchanov & Tran, 2013).

Synthesis of β-Amino Acids and Oxetanes

Spirocyclic frameworks serve as key intermediates in the synthesis of biologically active molecules. The unique reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes has been exploited for synthesizing epi-oxetin, an oxetane-containing beta-amino acid, showcasing the utility of spirocyclic compounds in accessing functionally diverse molecular structures (Blauvelt & Howell, 2008).

Cleavage and Transformations

Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo N–O bond cleavage upon treatment with zinc in acetic acid, leading to the formation of bi- or tricyclic lactams or lactones. This process highlights the spirocyclic compounds' role in facilitating the synthesis of complex cyclic structures from simpler spirocyclic precursors (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Preparation and Reactions of Spirocyclic Ethers and Lactones

The conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes and their subsequent reactions to yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans demonstrate the synthetic flexibility of spirocyclic compounds. These reactions open pathways to various cyclic ketones and ethers, essential in synthesizing pharmaceuticals and natural products (Bekolo & Howell, 2001).

Ring Opening and Functionalization

The directed ring-opening of 1,5-dioxaspiro[3.2]hexanes leads to selective formation of α-heterofunctionalized-β'-hydroxy ketones or 2,2-disubstituted oxetanes. Such transformations underline the strategic utility of spirocyclic compounds in organic synthesis, enabling selective functionalization and diversification of molecular scaffolds (Howell & Ndakala, 1999).

Propiedades

IUPAC Name |

methyl 1-oxaspiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-6(8)5-7(10-5)3-2-4-7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYKKIYJJABDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2(O1)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2717843.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2717847.png)

![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)

![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)

![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)